molecular formula C17H15FN4O B14963493 N-(3-fluoro-4-methylphenyl)-2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide

N-(3-fluoro-4-methylphenyl)-2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide

Cat. No.: B14963493
M. Wt: 310.33 g/mol
InChI Key: SDAQRXWGEQXZOX-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a phenyl group, and a fluoro-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a nucleophilic substitution reaction using a phenyl halide and a suitable nucleophile.

    Introduction of the Fluoro-Methylphenyl Group: The fluoro-methylphenyl group can be attached via a Friedel-Crafts acylation reaction using a fluoro-methylbenzene derivative and an acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Phenyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating infectious diseases and cancer.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)-2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide
  • N-(3-bromo-4-methylphenyl)-2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide
  • N-(3-iodo-4-methylphenyl)-2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide

Uniqueness

N-(3-fluoro-4-methylphenyl)-2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide is unique due to the presence of the fluoro-methylphenyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H15FN4O

Molecular Weight

310.33 g/mol

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide

InChI

InChI=1S/C17H15FN4O/c1-11-7-8-13(9-14(11)18)19-16(23)10-15-20-17(22-21-15)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,19,23)(H,20,21,22)

InChI Key

SDAQRXWGEQXZOX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=NC(=NN2)C3=CC=CC=C3)F

Origin of Product

United States

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